molecular formula C5H8N2O B13310111 2-Aminopent-4-ynamide

2-Aminopent-4-ynamide

Cat. No.: B13310111
M. Wt: 112.13 g/mol
InChI Key: HTEIULCKLVWXAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminopent-4-ynamide is an organic compound characterized by the presence of an amino group and a triple bond within its molecular structure. This compound is part of the ynamide family, which is known for its unique reactivity due to the polarized triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group . The molecular formula for this compound is C5H8N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminopent-4-ynamide typically involves the reaction of an appropriate alkyne with an amine under controlled conditions. One common method is the coupling of a terminal alkyne with an amine in the presence of a base and a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopent-4-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted amides, reduced amines, and oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Aminopent-4-ynamide involves its unique reactivity due to the polarized triple bond. This polarization facilitates various chemical transformations, including nucleophilic addition and substitution reactions. The compound’s molecular targets and pathways are primarily related to its ability to form stable intermediates and transition states during these reactions .

Comparison with Similar Compounds

Uniqueness: 2-Aminopent-4-ynamide is unique due to its specific positioning of the amino group and the triple bond, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it a valuable compound in various chemical transformations and applications .

Properties

Molecular Formula

C5H8N2O

Molecular Weight

112.13 g/mol

IUPAC Name

2-aminopent-4-ynamide

InChI

InChI=1S/C5H8N2O/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H2,7,8)

InChI Key

HTEIULCKLVWXAB-UHFFFAOYSA-N

Canonical SMILES

C#CCC(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.